1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-29(26,27)22-9-6-15(7-10-22)19(24)21-16-5-4-14-8-11-23(17(14)13-16)20(25)18-3-2-12-28-18/h4-5,13,15,18H,2-3,6-12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWMPWCHEOUESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups, including a piperidine ring, an indole moiety, and a tetrahydrofuran carbonyl group. These structural components contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to modulate signaling pathways involved in inflammation and cancer, making it a candidate for therapeutic applications.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It can bind to receptors that regulate cellular responses to stress and inflammation.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Below is a summary of its key biological activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits cytokine release and reduces inflammation in vitro and in vivo models. |
| Anticancer | Induces apoptosis in cancer cell lines through modulation of apoptotic pathways. |
| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as an anti-inflammatory agent .
- Anticancer Activity : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, with a notable IC50 value indicating potency against specific tumor types.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential for treating neurodegenerative diseases .
Pharmacological Screening
Preliminary pharmacological screening has shown promising results for this compound's efficacy:
- In vitro studies : Various assays have confirmed its activity against multiple biological targets.
- Molecular Docking Studies : These studies suggest favorable binding affinities to key proteins involved in inflammation and cancer pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related piperidine-4-carboxamide derivatives:
Key Structural and Functional Insights:
Sulfonyl Substituents :
- The target’s methylsulfonyl group offers superior metabolic stability compared to ethylsulfonyl derivatives (), as smaller substituents resist oxidative degradation .
- Ethylsulfonyl analogs (e.g., , Compound 1) may exhibit longer half-lives but face trade-offs in solubility and target selectivity.
Indolin vs. Indole: The partially saturated indolin ring (target) reduces aromaticity compared to indole derivatives (), possibly favoring conformational flexibility for binding .
Biological Activity Trends :
- Aryloxazole derivatives () prioritize bulkier substituents for viral entry inhibition, whereas the target compound’s compact tetrahydrofuran-indolin system may optimize solubility for CNS or systemic targets .
- SARS-CoV-2 inhibitors () highlight the importance of aromatic/hydrophobic groups (naphthyl), contrasting with the target’s polar tetrahydrofuran-carbonyl .
Synthetic Feasibility :
- The target compound’s methylsulfonyl group can be introduced via sulfonylation (similar to ’s reductive amination with sodium triacetoxyborohydride), while the tetrahydrofuran-carbonyl may require esterification/amidation steps .
Research Findings and Implications
- Metabolic Stability : Methylsulfonyl derivatives generally exhibit improved metabolic profiles over ethylsulfonyl analogs, as seen in and .
- Target Selectivity : The indolin-tetrahydrofuran system’s stereochemistry (target) could enable selective protease or kinase inhibition, akin to PROTACs () and HCV inhibitors () .
- Bioavailability : The target’s calculated molecular weight (~451.5) aligns with orally bioavailable drugs (<500 Da), though the tetrahydrofuran-carbonyl may require formulation optimization for absorption .
Q & A
Q. What are the recommended synthetic pathways for 1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide?
Synthesis typically involves multi-step protocols, including:
- Amide coupling : Reacting piperidine-4-carboxylic acid derivatives with activated indoline intermediates under anhydrous conditions.
- Sulfonylation : Introducing the methylsulfonyl group using methanesulfonyl chloride in dichloromethane or DMF, monitored by thin-layer chromatography (TLC) .
- Tetrahydrofuran-2-carbonyl incorporation : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the tetrahydrofuran moiety.
Key solvents include methanol, DMF, or THF, with reaction progress tracked via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : HPLC with UV detection (λ = 254 nm) or UPLC-MS for purity assessment.
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., methylsulfonyl and tetrahydrofuran groups). High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve 3D conformation, as demonstrated for analogous sulfonamide derivatives .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMF or DMSO are preferred for dissolution (>10 mM).
- Aqueous stability : Test in PBS (pH 7.4) at 37°C for 24–72 hours, analyzed via LC-MS to detect hydrolysis products (e.g., free piperidine or indoline fragments) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to predict transition states for sulfonylation or amide coupling steps, reducing trial-and-error experimentation .
- Reaction path search : Tools like GRRM or Gaussian explore intermediates and energetics, identifying optimal temperatures or catalysts (e.g., DMAP for acyl transfer) .
- Machine learning : Train models on existing reaction data (e.g., yields, solvents) to predict ideal conditions for novel derivatives .
Q. How should researchers address contradictory data in synthetic yields or spectroscopic results?
- Methodological cross-validation : Compare NMR shifts with structurally similar compounds (e.g., N-(4-chlorophenyl)piperidine derivatives) to resolve ambiguities .
- Reaction variable screening : Systematically test parameters (e.g., stoichiometry, solvent polarity) using design-of-experiment (DoE) frameworks to identify outliers .
- Impurity profiling : Use LC-MS/MS to detect byproducts (e.g., over-sulfonylated species) and adjust purification protocols (e.g., gradient column chromatography) .
Q. What strategies are effective for studying the compound’s reactivity in biological systems?
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- Reactive intermediate trapping : Use glutathione or cyanide to capture electrophilic metabolites formed via cytochrome P450 oxidation .
- Target engagement studies : Employ CETSA (cellular thermal shift assay) or SPR (surface plasmon resonance) to validate binding to hypothesized targets (e.g., kinases or GPCRs) .
Q. How can researchers leverage heterogeneous catalysis to improve synthetic efficiency?
- Solid-supported reagents : Use polymer-bound EDC or immobilized lipases for recyclable, high-yield acylations .
- Flow chemistry : Optimize continuous-flow reactors for sulfonylation steps, enhancing heat transfer and scalability .
Methodological Notes
- Data contradiction resolution : Cross-reference synthetic protocols from patents (e.g., EP 4374877) with peer-reviewed crystallography data (e.g., Acta Cryst. E) to validate structural assignments .
- Advanced instrumentation : Pair computational predictions (e.g., DFT-optimized geometries) with experimental data (e.g., X-ray structures) to resolve stereochemical uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
